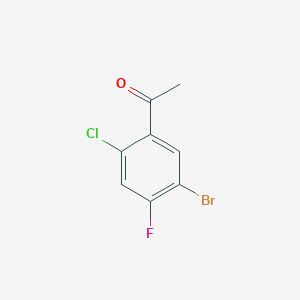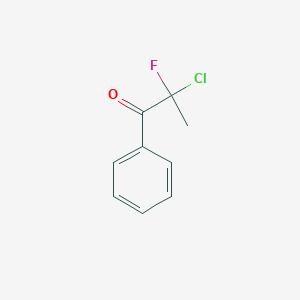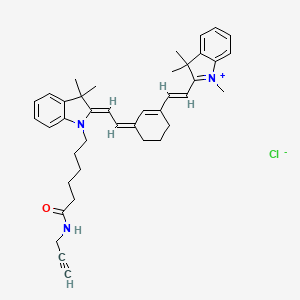![molecular formula C9H9F2NO B15202092 (NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine](/img/structure/B15202092.png)
(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine is a chemical compound characterized by the presence of a difluorophenyl group attached to a propylidene hydroxylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine typically involves the reaction of 3,4-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is subsequently reduced to yield the desired hydroxylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hydroxylamine derivatives.
科学研究应用
(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
- **(NZ)-N-[1-(3,4-difluorophenyl)ethylidene]hydroxylamine
- **(NZ)-N-[1-(3,4-difluorophenyl)methylidene]hydroxylamine
Uniqueness
(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine is unique due to its specific structural features, such as the presence of the difluorophenyl group and the propylidene linkage. These features confer distinct chemical properties and biological activities, differentiating it from other similar compounds.
属性
分子式 |
C9H9F2NO |
|---|---|
分子量 |
185.17 g/mol |
IUPAC 名称 |
(NZ)-N-[1-(3,4-difluorophenyl)propylidene]hydroxylamine |
InChI |
InChI=1S/C9H9F2NO/c1-2-9(12-13)6-3-4-7(10)8(11)5-6/h3-5,13H,2H2,1H3/b12-9- |
InChI 键 |
HDHBSDWCLCBNAK-XFXZXTDPSA-N |
手性 SMILES |
CC/C(=N/O)/C1=CC(=C(C=C1)F)F |
规范 SMILES |
CCC(=NO)C1=CC(=C(C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
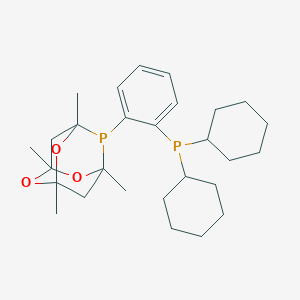
![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)
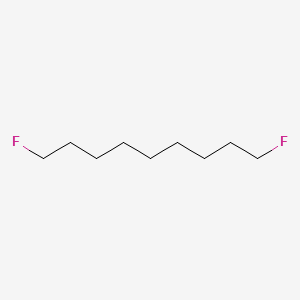
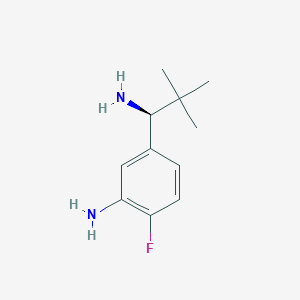
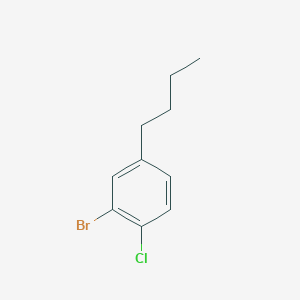
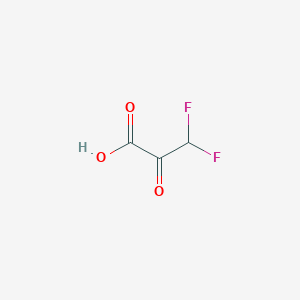
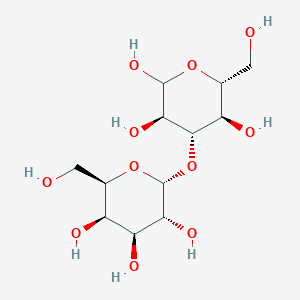
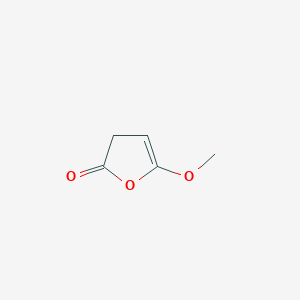
![2,3,5,6-Tetrafluorophenyl 13-methyl-14-oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoate](/img/structure/B15202074.png)
